

Application Note: Quantification of Secnidazole Hemihydrate using a Validated RP-HPLC Method

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Compound of Interest

Compound Name: *Secnidazole hemihydrate*

Cat. No.: *B3340090*

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Introduction

Secnidazole, a 5-nitroimidazole derivative, is an effective antiprotozoal and antibacterial agent. It is crucial for quality control in pharmaceutical manufacturing to have a reliable, accurate, and robust analytical method for its quantification. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Secnidazole hemihydrate** in bulk drug and pharmaceutical dosage forms. The method is simple, rapid, and has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[\[1\]](#)[\[2\]](#)

Chromatographic Conditions

A summary of various developed and validated RP-HPLC methods for Secnidazole quantification is presented below, offering flexibility for laboratory-specific resources and requirements.

Parameter	Method 1	Method 2	Method 3	Method 4	Method 5
Stationary Phase (Column)	Inertsil ODS-3V (250 x 4.6mm, 5µm) [3]	C18 (250 mm x 4.6 mm, 5 µm)[4]	Inertsil ODS C18 (4.6x250mm, 5µm)[5]	Luna 5µm C18 (150x4.60mm) [6]	CN Luna (250 x 4.6 mm, 5 µm)[7]
Mobile Phase	0.01M KH2PO4 Buffer: Acetonitrile (85:15 v/v)[3] [8]	Methanol: Water (60:40 v/v)[4][6]	Methanol: 0.1% OPA (90:10 v/v)[5]	Buffer: Methanol (80:20, v/v)[2]	Water + 0.7% Acetic Acid: Ethanol (78:22, v/v)[7]
Flow Rate	1.0 mL/min	1.0 mL/min[4] [6]	1.0 mL/min[5]	Not Specified	1.3 mL/min[7]
Detection Wavelength	Not Specified	310 nm[1][4]	314 nm[5]	310 nm[2][6]	318 nm[7]
Injection Volume	Not Specified	Not Specified	Not Specified	20 µL[6]	20 µL[7]
Linearity Range	30-70 µg/mL[3][8]	Not Specified	2-10 µg/mL[5]	20-60 µg/mL[6]	5-100 µg/mL[7]
Accuracy (% Recovery)	98.0 – 102.0%[8]	Not Specified	Not Specified	99.93-99.95%[6]	99.58%[7]
Precision (%RSD)	Intra-day: 0.008, Inter-day: 0.12[8]	Not Specified	< 2%[5]	< 2.0%[2][6]	< 2%[7]
Limit of Detection (LOD)	1.11 µg/mL[3]	Not Specified	0.3 µg/mL[5]	0.33 µg/mL[6]	0.533 µg/mL[7]
Limit of Quantification (LOQ)	3.36 µg/mL[3]	Not Specified	0.9 µg/mL[5]	0.99 µg/mL[6]	1.615 µg/mL[7]

Experimental Protocols

This section provides a detailed protocol for the RP-HPLC quantification of **Secnidazole hemihydrate** based on a commonly cited and robust method.

1. Materials and Reagents

- **Secnidazole hemihydrate** reference standard
- **Secnidazole hemihydrate** tablets
- Methanol (HPLC grade)[4]
- Water (HPLC grade, purified through a system like Millipore)[4]
- Potassium dihydrogen phosphate (AR grade)
- Acetonitrile (HPLC grade)
- Orthophosphoric acid (OPA)

2. Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV detector[5]
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringe filters (0.45 µm)
- Sonicator

3. Preparation of Mobile Phase (Method 2 Example)

- Prepare a mixture of Methanol and Water in the ratio of 60:40 (v/v).[4][6]
- Degas the mobile phase using a sonicator for 10-15 minutes before use.

4. Preparation of Standard Stock Solution

- Accurately weigh about 25 mg of **Secnidazole hemihydrate** reference standard and transfer it to a 100 mL volumetric flask.[6]
- Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve the standard completely.[6]
- Make up the volume to 100 mL with methanol to obtain a stock solution of 250 µg/mL.[6]

5. Preparation of Working Standard Solutions

- From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations within the linear range (e.g., 20-60 µg/mL for Method 2).[6]

6. Preparation of Sample Solution (from Tablets)

- Weigh and powder 20 **Secnidazole hemihydrate** tablets to get a uniform powder.[6][7]
- Accurately weigh a quantity of the powder equivalent to 25 mg of Secnidazole and transfer it to a 100 mL volumetric flask.[6]
- Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.[6]
- Make up the volume to 100 mL with methanol and mix well.[6]
- Filter the solution through a 0.45 µm syringe filter.[6]
- Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

7. Chromatographic Analysis

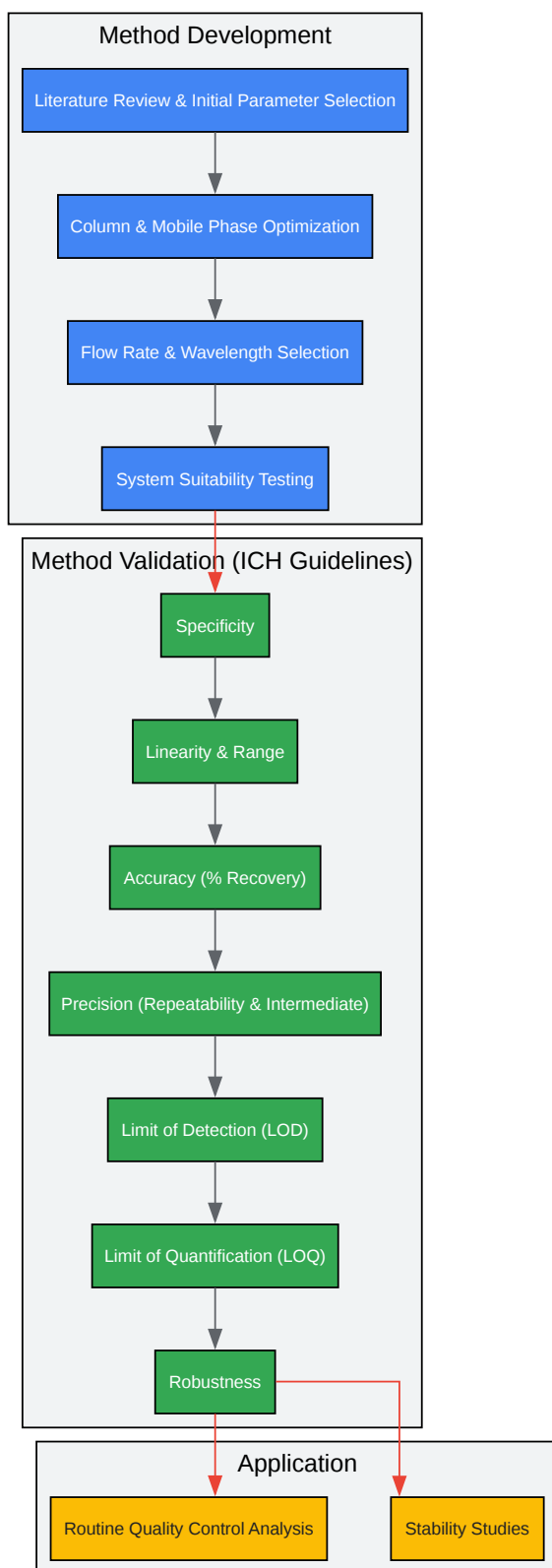
- Set up the HPLC system with the chosen column and mobile phase.
- Equilibrate the column with the mobile phase at a constant flow rate for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 μ L of the standard and sample solutions into the chromatograph.[6][7]
- Record the chromatograms and measure the peak area responses.

8. Data Analysis

- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Determine the concentration of Secnidazole in the sample solution from the calibration curve.
- Calculate the amount of **Secnidazole hemihydrate** in the tablet formulation.

Method Validation Workflow

The following diagram illustrates the typical workflow for the development and validation of an RP-HPLC method for **Secnidazole hemihydrate** quantification.



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Caption: Workflow for RP-HPLC method development and validation.

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